1-Bromo-7-chlorodibenzo[b,d]thiophene CAS registry number and physical properties
1-Bromo-7-chlorodibenzo[b,d]thiophene CAS registry number and physical properties
An In-depth Technical Guide to 1-Bromo-7-chlorodibenzo[b,d]thiophene
Introduction
Dibenzo[b,d]thiophene and its halogenated derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, materials science, and organic electronics. The rigid, planar structure of the dibenzothiophene core serves as a valuable scaffold for the development of novel organic semiconductors and pharmacologically active agents. The strategic introduction of halogen substituents, such as bromine and chlorine, onto this framework allows for the fine-tuning of the molecule's electronic properties, lipophilicity, metabolic stability, and receptor binding affinity.
This technical guide provides a comprehensive overview of 1-Bromo-7-chlorodibenzo[b,d]thiophene, a specific di-halogenated derivative. Due to the compound's novelty or limited public documentation, this guide synthesizes available data with expert-driven predictions and established methodologies for synthesis and analysis. It is intended for researchers, chemists, and drug development professionals who may be considering this or structurally related molecules for their work.
Compound Identification and Core Properties
The foundational identifier for any chemical substance is its CAS Registry Number, which provides an unambiguous link to a wealth of data.
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Compound Name: 1-Bromo-7-chlorodibenzo[b,d]thiophene
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CAS Registry Number: 1622440-57-6
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Molecular Formula: C₁₂H₆BrClS
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Molecular Weight: 297.60 g/mol
Physicochemical Properties
Experimentally determined physical properties for 1-Bromo-7-chlorodibenzo[b,d]thiophene are not widely available in public databases. However, we can infer or predict certain characteristics based on the properties of structurally similar compounds, such as 1-Bromodibenzothiophene (CAS 65642-94-6). The presence of both bromine and chlorine atoms is expected to increase the melting point, boiling point, and density compared to the unsubstituted dibenzothiophene parent molecule due to increased molecular weight and stronger intermolecular forces.
| Property | 1-Bromo-7-chlorodibenzo[b,d]thiophene | 1-Bromodibenzothiophene (for comparison) |
| CAS Registry Number | 1622440-57-6 | 65642-94-6[1] |
| Molecular Formula | C₁₂H₆BrClS | C₁₂H₇BrS[1] |
| Molecular Weight | 297.60 g/mol | 263.15 g/mol [1] |
| Melting Point | Data not available | 84 °C[1] |
| Boiling Point | Data not available (Predicted >386 °C) | 386.6±15.0 °C (Predicted)[1] |
| Density | Data not available (Predicted >1.6 g/cm³) | 1.611±0.06 g/cm³ (Predicted)[1] |
| Appearance | Data not available | White to Orange to Green powder to crystal[1] |
Note: The predicted values are based on computational models and data from related structures. Experimental verification is required.
Proposed Synthetic Pathway
Given the lack of commercial availability, a logical synthetic approach is required. The synthesis of 1-Bromo-7-chlorodibenzo[b,d]thiophene can be logically approached by first synthesizing the 7-chlorodibenzo[b,d]thiophene precursor, followed by a regioselective bromination at the 1-position. This strategy is predicated on established electrophilic substitution reactions on the dibenzothiophene core.
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of 7-chloro-1-benzothiophene (Precursor for Dibenzothiophene Core)
This initial step is based on established methods for creating substituted benzothiophenes, which can then be further elaborated.[2]
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Reaction Setup: Prepare a solution of 2-chlorothiophenol in an aqueous sodium hydroxide solution in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
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Addition of Chloroacetone: Add chloroacetone to the solution and heat the reaction mixture for approximately one hour.
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Workup and Extraction: After cooling to room temperature, extract the mixture with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[2]
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Cyclization: Add the resulting oil to polyphosphoric acid and heat to approximately 120°C to induce cyclization, forming the benzothiophene ring.[2]
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Final Purification: Cool the mixture and carefully quench with ice. Extract the product with diethyl ether. Wash the ether extract, dry it, and concentrate. Purify the final product, 7-chloro-1-benzothiophene, by distillation.
Part B: Elaboration to 7-chlorodibenzo[b,d]thiophene
Further synthetic steps, such as a Suzuki or other cross-coupling reaction followed by a final ring-closing reaction (e.g., photocyclization), would be required to build the full dibenzothiophene core. This is a multi-step process that requires specialized expertise.
Part C: Regioselective Bromination
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Reaction Setup: Dissolve the 7-chlorodibenzo[b,d]thiophene precursor (1 equivalent) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or a chlorinated solvent in a round-bottom flask.[3]
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Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the cooled solution. The use of NBS is a standard and effective method for the bromination of such aromatic systems.[4]
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Reaction Monitoring: Allow the reaction to stir, gradually warming to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, 1-Bromo-7-chlorodibenzo[b,d]thiophene.[3][4]
Synthetic Workflow Diagram
Caption: Proposed multi-stage synthesis of 1-Bromo-7-chlorodibenzo[b,d]thiophene.
Analytical and Characterization Strategy
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
General Analytical Workflow
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Initial Purification & Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are primary methods for separating the target compound from unreacted starting materials and by-products. The choice between them depends on the compound's volatility and thermal stability.
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Structural Confirmation:
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Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique will confirm the molecular weight (297.60 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will provide definitive evidence of the presence and number of these halogen atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the precise molecular structure. The chemical shifts, splitting patterns, and integration of the aromatic protons will confirm the substitution pattern on the dibenzothiophene core.
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Purity Assessment: Quantitative analysis using a calibrated HPLC or GC with a suitable detector (e.g., UV-Vis or FID) is the standard for determining the final purity of the compound.
Analytical Workflow Diagram
Caption: General workflow for the purification and characterization of the target compound.
Conclusion
1-Bromo-7-chlorodibenzo[b,d]thiophene is a specialized halogenated heterocyclic compound with potential applications in various scientific fields. While direct experimental data on its physical and spectral properties are scarce, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route, utilizing regioselective bromination of a chlorinated dibenzothiophene core, offers a plausible pathway for obtaining this molecule. The outlined analytical workflow ensures that researchers can confidently verify the identity and purity of the synthesized material. This guide serves as a foundational resource for scientists and developers looking to explore the potential of this and other novel dibenzothiophene derivatives.
References
- 1-Bromo-7-chlorodibenzo[b,d]thiophene structure - CAS number inquiry. (2025, November 3). Chemical Source Network.
- Technical Guide: 3-bromo-7-chloro-1-benzothiophene and its Derivatives in Medicinal Chemistry. (n.d.). BenchChem.
- 1-Bromodibenzothiophene | 65642-94-6. (2025, July 16). ChemicalBook.
- Navigating the Synthesis and Potential of 3-bromo-7-chloro-1-benzothiophene: A Technical Guide. (n.d.). BenchChem.
- Spectroscopic and Synthetic Profile of 3-bromo-7-chloro-1-benzothiophene: A Technical Guide. (n.d.). BenchChem.
